CBP Bromodomain Binding Affinity: Ischemin sodium vs. Next-Generation Inhibitors
Ischemin sodium exhibits a binding affinity (Kd) of 19 µM for the CBP bromodomain, as determined by a tryptophan fluorescence binding assay [1]. In contrast, next-generation CBP/p300 bromodomain inhibitors such as GNE-207 and SGC-CBP30 demonstrate significantly higher affinity, with reported IC50 values of 1.0 nM and Kd values of 21 nM for CBP, respectively . This 1000- to 19,000-fold difference in potency defines distinct utility for Ischemin sodium as a tool compound with a wider dynamic range for target engagement studies, particularly where full target saturation is undesirable or for mechanistic studies requiring a lower-affinity probe [1].
| Evidence Dimension | Binding affinity for CBP bromodomain |
|---|---|
| Target Compound Data | Kd = 19 µM |
| Comparator Or Baseline | GNE-207: IC50 = 1.0 nM; SGC-CBP30: Kd = 21 nM for CBP |
| Quantified Difference | ~19,000-fold higher affinity for GNE-207; ~904-fold higher affinity for SGC-CBP30 |
| Conditions | Ischemin: Tryptophan fluorescence binding assay; GNE-207: TR-FRET assay; SGC-CBP30: Kd determined by isothermal titration calorimetry (ITC) |
Why This Matters
For researchers, this defines Ischemin sodium as a low-affinity, cell-permeable probe for CBP bromodomain, in contrast to high-affinity probes like GNE-207 and SGC-CBP30, enabling distinct experimental designs for target engagement studies.
- [1] Borah, J.C., Mujtaba, S., Karukurichi, K., et al. (2011). A small molecule binding to the coactivator CREB-binding protein blocks apoptosis in cardiomyocytes. Chemistry & Biology, 18(4), 531-541. PMID: 21513889. View Source
